(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid

Mitochondrial Bioenergetics ADP/ATP Translocase Inhibitor Pharmacology

Atractyligenin (CAS 10391-47-6) is the diterpenoid aglycone core of the well-known adenine nucleotide translocase (ANT) inhibitor atractyloside. As a member of the ent-kaurane structural class, it demonstrates a quantifiable affinity for the mitochondrial ADP/ATP carrier, with a competitive inhibition constant (Ki) of 1.5 × 10⁻⁵ M.

Molecular Formula C19H28O4
Molecular Weight 320.4 g/mol
CAS No. 10391-47-6
Cat. No. B1335005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid
CAS10391-47-6
Molecular FormulaC19H28O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4O)C(=O)O)O
InChIInChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12+,13+,14+,15-,16-,18+,19?/m0/s1
InChIKeyYRHWUYVCCPXYMB-YNGCLFHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Atractyligenin (CAS 10391-47-6): Baseline Chemotype and Pharmacological Identity


Atractyligenin (CAS 10391-47-6) is the diterpenoid aglycone core of the well-known adenine nucleotide translocase (ANT) inhibitor atractyloside. As a member of the ent-kaurane structural class, it demonstrates a quantifiable affinity for the mitochondrial ADP/ATP carrier, with a competitive inhibition constant (Ki) of 1.5 × 10⁻⁵ M [1]. This compound serves as a critical research tool for dissecting mitochondrial transport mechanisms and as a synthetic starting point for developing analogs with optimized pharmacological profiles.

Why Generic ent-Kaurane Analogs Cannot Replace Atractyligenin (CAS 10391-47-6) in Targeted Research


Substituting atractyligenin with a generic ent-kaurane analog is not scientifically sound due to a pronounced structure-activity relationship (SAR) cliff at the glycosylation site. The parent aglycone exhibits a Ki of 15 µM for ANT inhibition [1], whereas its fully glycosylated counterpart, atractyloside, demonstrates a Ki below 10 nM—representing a >1,500-fold increase in target affinity conferred by the sugar moiety [2]. Furthermore, critical mechanistic distinctions exist even among closely related kaurane cores; the competitive reversibility of atractyligenin's effect by ADP is not observed with analogs such as steviol [1]. These quantitative potency gaps and divergent biochemical signatures mean that data generated with one kaurane analog cannot be extrapolated to another without rigorous validation.

Quantitative Differentiation Evidence for Atractyligenin (CAS 10391-47-6) Against In-Class Comparators


Comparative ANT Inhibition Potency: Atractyligenin vs. Glycosylated Atractyloside

Atractyligenin demonstrates a >1,500-fold lower affinity for the adenine nucleotide translocase (ANT) compared to its glycosylated derivative atractyloside. This quantifiable potency gap defines a critical differentiation point for applications requiring graded ANT inhibition rather than complete blockade [1][2].

Mitochondrial Bioenergetics ADP/ATP Translocase Inhibitor Pharmacology

Mechanistic Differentiation: ADP Competitively Reverses Atractyligenin but Not Steviol

A key mechanistic distinction exists between atractyligenin and its structural analog steviol. While both compounds inhibit the mitochondrial translocation of adenine nucleotides, the effect of atractyligenin is specifically and competitively reversed by ADP. In contrast, ADP does not antagonize the inhibitory effect of steviol or dihydrosteviol, indicating a divergent binding modality or target interaction [1].

Mitochondrial Transport Mechanism of Action Structure-Activity Relationship

Cytotoxic Potency of Atractyligenin-Derived Scaffolds Reaches Cisplatin-Level Activity

Chemical modification of the atractyligenin core yields synthetic derivatives with antiproliferative IC50 values directly comparable to the clinical agent cisplatin. Specifically, 15-ketoatractyligenin methyl ester and 3β-bromo-2,15-diketoatractyligenin methyl ester—derived directly from the atractyligenin scaffold—achieve IC50 values of 0.427 µM and 0.723 µM, respectively, against the A375 melanoma cell line [1]. This potency range places these derivatives on par with cisplatin, a standard-of-care chemotherapeutic, underscoring the value of the atractyligenin core for medicinal chemistry campaigns.

Anticancer Drug Discovery Diterpenoid Cytotoxicity Lead Optimization

Target Selectivity: Atractyligenin Blocks ANT While Structural Analogs Inhibit the Respiratory Chain

A panel of structurally related ent-kaurane diterpenoids demonstrates a clear functional bifurcation. Atractyligenin inhibits the translocase-mediated exchange of adenine nucleotides across the mitochondrial membrane. In head-to-head experiments, alternative kaurane scaffolds including 7-hydroxykaurenolide, 13-hydroxystevane, atractylitriol, and dihydroatractylitriol do not affect adenine nucleotide translocation but instead inhibit electron transfer between NADH and cytochrome b within the respiratory chain [1]. This demonstrates that minor structural modifications re-route the molecular target from a transport protein to an electron transport chain complex.

Mitochondrial Toxicology Target Engagement Chemical Biology

High-Value Application Scenarios for Atractyligenin (CAS 10391-47-6) Driven by Differential Evidence


Investigating ANT-Mediated Mitochondrial Transport Kinetics

Atractyligenin's intermediate affinity (Ki = 15 µM) for ANT fills a critical niche between ultra-potent inhibitors like atractyloside (Ki < 10 nM) and non-inhibitory analogs. This allows researchers to titrate ANT blockade and study the kinetic parameters of ATP/ADP exchange without immediate full suppression, a protocol unachievable with higher-affinity glycosides [1][2]. The competitive reversibility by ADP further enables nuanced competitive binding studies [2].

Medicinal Chemistry Campaigns Targeting Drug-Resistant Melanoma

The atractyligenin scaffold has been validated as a productive starting point for generating cytotoxic agents. Synthetic elaboration at the C-15 ketone and C-3 bromide positions yielded derivatives with sub-micromolar IC50 values (0.427–0.723 µM) against A375 melanoma cells, achieving potency comparable to cisplatin [3]. Procuring atractyligenin provides immediate access to a diterpenoid core with a demonstrated structure-activity relationship trajectory for anticancer lead optimization.

Calibrated Reference Standard for Food Safety and Toxicological Testing

In raw coffee matrices, atractyligenin and its glycosylated derivatives co-exist as bioactive constituents with ANT-inhibitory potential. The quantitative degradation of these compounds during thermal processing (coffee roasting) necessitates robust analytical standards [4]. Atractyligenin, as the stable aglycone backbone, serves as a chemically defined reference standard for LC-MS quantification methods, enabling precise monitoring of processing-dependent toxicity risks in coffee-based dietary supplements [4].

Quote Request

Request a Quote for (4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.